molecular formula C15H18N8O5 B12412869 Regadenoson-d3

Regadenoson-d3

Cat. No.: B12412869
M. Wt: 393.37 g/mol
InChI Key: LZPZPHGJDAGEJZ-WFVVRPHKSA-N
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Description

Regadenoson-d3 is a deuterated form of regadenoson, a selective A2A adenosine receptor agonist. It is primarily used as a pharmacologic stress agent for radionuclide myocardial perfusion imaging in patients who are unable to undergo adequate exercise stress. The deuterium substitution in this compound is intended to provide improved pharmacokinetic properties compared to the non-deuterated form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of regadenoson-d3 involves the incorporation of deuterium atoms into the regadenoson molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or catalysts. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas. The reaction conditions typically include a palladium or platinum catalyst and a solvent such as ethanol or methanol. The reaction is carried out under an inert atmosphere at elevated temperatures and pressures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. Quality control measures are implemented to ensure the purity and consistency of the final product. The industrial process also includes steps for the purification and isolation of this compound, such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Regadenoson-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: It can be reduced to form deuterated analogs with lower oxidation states.

    Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum deuteride or sodium borohydride are used. The reactions are conducted in aprotic solvents like tetrahydrofuran or diethyl ether.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonates are used in the presence of catalysts like palladium or copper. The reactions are performed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield deuterated carboxylic acids or ketones, while reduction may produce deuterated alcohols or amines. Substitution reactions can result in a variety of deuterated derivatives with different functional groups.

Scientific Research Applications

Regadenoson-d3 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical properties and reaction mechanisms.

    Biology: Employed in biochemical studies to investigate the role of adenosine receptors in cellular signaling and metabolism.

    Medicine: Utilized in clinical research to evaluate the pharmacokinetics and pharmacodynamics of deuterated drugs. It is also used in stress testing for myocardial perfusion imaging.

    Industry: Applied in the development of new pharmaceuticals and diagnostic agents. The improved stability and reduced metabolic degradation of deuterated compounds make them attractive candidates for drug development.

Mechanism of Action

Regadenoson-d3 exerts its effects by selectively binding to A2A adenosine receptors, which are predominantly found in the coronary vasculature. Upon binding, it activates the receptor, leading to the relaxation of smooth muscle cells and vasodilation. This increases blood flow to the myocardium, enhancing the uptake of radiopharmaceuticals used in myocardial perfusion imaging. The deuterium substitution in this compound may result in slower metabolic degradation, prolonging its duration of action.

Comparison with Similar Compounds

Similar Compounds

    Regadenoson: The non-deuterated form of regadenoson, used for the same clinical applications.

    Adenosine: Another A2A adenosine receptor agonist used in myocardial perfusion imaging but with a broader range of systemic effects.

    Dipyridamole: A vasodilator that also acts on adenosine receptors but with different pharmacokinetic properties.

Uniqueness

Regadenoson-d3 is unique due to its deuterium substitution, which provides several advantages over similar compounds:

    Improved Stability: Deuterium atoms form stronger bonds with carbon compared to hydrogen, resulting in increased chemical stability.

    Reduced Metabolic Degradation: The presence of deuterium slows down the metabolic breakdown of the compound, leading to a longer duration of action.

    Selective Action: this compound selectively targets A2A adenosine receptors, minimizing unwanted systemic effects compared to adenosine.

Properties

Molecular Formula

C15H18N8O5

Molecular Weight

393.37 g/mol

IUPAC Name

1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-(trideuteriomethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14-/m1/s1/i1D3

InChI Key

LZPZPHGJDAGEJZ-WFVVRPHKSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

Canonical SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Origin of Product

United States

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